3,4,5-Trimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a hydrazino linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The hydrazino linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and hydrazino linkage play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 3,4,5-Trimethoxy-N’-(4-methoxybenzylidene)benzohydrazide
Uniqueness
Compared to similar compounds, 3,4,5-Trimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide stands out due to its specific structural features, such as the presence of multiple methoxy groups and a unique hydrazino linkage.
Properties
Molecular Formula |
C20H23N3O6 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-7-5-13(6-8-15)11-22-23-18(24)12-21-20(25)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
InChI Key |
QMRPAXYHMVTRQM-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.